6-Methylheptanenitrile
Overview
Description
6-Methylheptanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylheptanenitrile can be synthesized through several methods. One common method involves the reaction of 6-methylheptan-1-ol with a dehydrating agent such as thionyl chloride (SOCl2) to form this compound. The reaction typically occurs under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydration of 6-methylheptanamide. This process involves the use of catalysts such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) under controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: 6-Methylheptanoic acid.
Reduction: 6-Methylheptanamine.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
6-Methylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-Methylheptanenitrile primarily involves its reactivity as a nitrile. The cyano group (-C≡N) is highly polar, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, such as hydrolysis, reduction, and substitution. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Heptanenitrile: Similar structure but lacks the methyl group at the sixth position.
2-Methylheptanenitrile: Methyl group is located at the second position instead of the sixth.
Octanenitrile: Contains an additional carbon in the chain compared to 6-Methylheptanenitrile.
Uniqueness: this compound is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
6-methylheptanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-8(2)6-4-3-5-7-9/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHROSXFXTXWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621875 | |
Record name | 6-Methylheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138808-37-4 | |
Record name | 6-Methylheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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